molecular formula C19H19N3 B008546 Tris(4-aminophenyl)methane CAS No. 548-61-8


Cat. No. B008546
CAS RN: 548-61-8
M. Wt: 289.4 g/mol
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Tris(4-aminophenyl)methane is a compound of interest due to its unique structural and chemical properties. It is part of a broader category of compounds that exhibit significant potential in various applications due to their molecular configurations and reactive functionalities. While direct studies on Tris(4-aminophenyl)methane are scarce, related compounds provide valuable insights into its likely characteristics and behaviors.

Synthesis Analysis

The synthesis of compounds structurally related to Tris(4-aminophenyl)methane involves multiple steps that carefully introduce functional groups to the methane backbone. For instance, lithio tris(methylthio)methane has been used as a hydroxy/thio/amino carbonyl anion equivalent in synthesis processes, showcasing a method that could potentially be adapted for Tris(4-aminophenyl)methane (Kesavulu, Balachandra, & Prasad, 2023).

Molecular Structure Analysis

The molecular structure of Tris(4-aminophenyl)methane, while not directly studied, can be inferred to some extent from compounds like tris(phenylselanyl)methane, which shows a tetrahedral arrangement around the methane carbon atom, indicating how substituents might influence the overall molecular geometry of Tris(4-aminophenyl)methane (Lang, Ziani, & Abram, 1998).

Chemical Reactions and Properties

Tris(4-aminophenyl)methane's chemical reactivity can be anticipated by examining related compounds. For example, tris(pyrazolyl)methanes undergo various coordination and organometallic reactions, which may parallel the reactivity of Tris(4-aminophenyl)methane with certain ligands or in organometallic frameworks (Bigmore, Lawrence, Mountford, & Tredget, 2005).

Physical Properties Analysis

The physical properties of Tris(4-aminophenyl)methane can be speculated based on analogs like tris(4-hydroxyphenyl)methane, which forms complex hydrogen-bond networks. This suggests that Tris(4-aminophenyl)methane may also engage in specific intermolecular interactions due to the presence of amine groups, affecting its solubility, melting point, and other physical properties (Aitipamula, Nangia, Thaimattam, & Jaskólski, 2003).

Chemical Properties Analysis

Chemically, Tris(4-aminophenyl)methane is likely to exhibit basicity due to the amine groups, and its chemical stability and reactivity would be influenced by these groups' ability to engage in hydrogen bonding and nucleophilic reactions. The study on tris(benzotriazol-1-yl)methane provides insights into the potential photodecomposition pathways that could be relevant for understanding the stability of Tris(4-aminophenyl)methane under various conditions (Androsov & Neckers, 2007).

Safety And Hazards

Tris(4-aminophenyl)methane may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and wear protective gloves .

Future Directions

Tris(4-aminophenyl)methane has been used in the synthesis of covalent organic frameworks (COFs), which have been identified as promising materials for various applications such as environmental remediation , electrochemical energy storage , and others .



Source PubChem
Description Data deposited in or computed by PubChem


Source PubChem
Description Data deposited in or computed by PubChem

InChI Key

Source PubChem
Description Data deposited in or computed by PubChem

Canonical SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Molecular Formula

Source PubChem
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

Record name Benzeneamine, 4,4',4''-methylidynetris- (9CI)
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
Description Data deposited in or computed by PubChem

Product Name



Record name 4,4′,4′′-Methylidynetris[benzenamine]
Source CAS Common Chemistry
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',4''-Methylidynetrianiline
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Record name Benzeneamine, 4,4',4''-methylidynetris- (9CI)
Source EPA DSSTox
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Record name 4,4',4''-methylidynetrianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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For This Compound
YS Soliman, SM Tadros, WB Beshir, MM Naoum… - Dyes and …, 2023 - Elsevier
With the goal of developing new dyed film dosimeters for radiation technology applications, radiochromic films based on tris(4-aminophenyl)methane, a radiation-sensitive dye, have …
Number of citations: 0
CH Lin, SX Cai, CH Lin - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
We synthesized a novel phosphorus‐containing triamine [9,10‐dihydro‐9‐oxa‐10‐phosphaphenanthrene 10‐yl‐tris(4‐aminophenyl) methane (dopo‐ta)] from the nucleophilic addition …
Number of citations: 72
O Yildirim, C Barolo, A Fin, G Viscardi - N/A, 2019 -
Covalent organic frameworks (COFs) are a class of crystalline organic porous materials.[1, 2] COFs are generally studied for gas storage and catalysis, but their optoelectronic and …
Number of citations: 2
A Kraft, F Osterod - Journal of the Chemical Society, Perkin …, 1998 -
Several branched and dendritic aromatic amides have been obtained by reacting tris(4-aminophenyl)methane 3 either with aryl iodide 1 in a Pd-catalysed carbonylation or with …
Number of citations: 33
TY Juang, JK Liu, CC Chang, SM Shau… - Journal of Polymer …, 2011 - Springer
In this study, we synthesized a reactive modifier [DOPO-tris(azetidine-2,4-dione)], terminated with three azetidine-2,4-dione functional groups, from [(9,10-dihydro-9-oxa-10-…
Number of citations: 16
YY Siao, SM Shau, SH Hu, RH Lee, CH Lin, JY Wu… - Polymer, 2013 - Elsevier
A series of novel hyperbranched polyaspartimide/organoclay nanocomposites were developed for second-order nonlinear optics. The hyperbranched polyaspartimides were …
Number of citations: 10
T Ma, Y Zhou, CS Diercks, J Kwon, F Gándara, H Lyu… - Nature …, 2023 -
Although the synthetic chemistry leading to interlocking molecular [n]catenanes of organic polyhedra (n = 2–3) and rings (n = 2–130) is established, the analogous chemistry that …
Number of citations: 5
A Fan, HK Hong, S Valiyaveettil, JJ Vittal - Journal of Supramolecular …, 2002 - Elsevier
A neutral urea incorporated anion receptor 1 with a tripodal pseudocavity was synthesized in good yield. The influence of preorganization and rigidity of the receptors towards anion …
Number of citations: 23
M Breunig, M Dorner, J Senker - Journal of Materials Chemistry A, 2021 -
Microporous organic polyimides are promising materials to be used as adsorbents to remove carbon dioxide from flue gases by physisorptive separation processes. Especially, …
Number of citations: 11
J Sun, R Zhang, G Yao, Q Zhang… - Chemistry–An Asian …, 2022 - Wiley Online Library
Designing a strategy for easy fabrication of amorphous porous organic polymers (POPs) with regularly nanospherical structure using common chemical raw materials is highly …
Number of citations: 3

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